N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Descripción
N-(4-Chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperazine ring, which is further substituted with a 4-chlorophenyl carboxamide group. Its molecular formula is C₁₆H₁₆ClN₇O, with an average mass of 357.802 Da and a monoisotopic mass of 357.110486 Da . The compound is registered under ChemSpider ID 20969498 and CAS RN 904576-65-4, with synonyms including GNF-PF-3446 and multiple IUPAC-accepted nomenclature variants . The piperazine ring adopts a chair conformation, as observed in structurally related carboxamide derivatives .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWENNHTOBFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
La síntesis de MMV665917 implica el uso de piperazina como estructura central. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de piperazina: Esto implica la reacción de etilendiamina con dietanolamina en condiciones ácidas para formar el anillo de piperazina.
Funcionalización del anillo de piperazina: Se introducen varios grupos funcionales en el anillo de piperazina a través de reacciones de sustitución nucleofílica. Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo.
Purificación y aislamiento: El compuesto final se purifica utilizando técnicas como recristalización y cromatografía para obtener MMV665917 en su forma pura.
Los métodos de producción industrial para MMV665917 probablemente implicarían la ampliación de la ruta sintética descrita anteriormente, con optimizaciones para rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar una calidad de producción constante .
Análisis De Reacciones Químicas
MMV665917 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno. Los productos principales de estas reacciones suelen ser derivados oxidados del anillo de piperazina.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio. Estas reacciones a menudo dan como resultado la formación de derivados reducidos de MMV665917.
Sustitución: Las reacciones de sustitución nucleofílica son comunes para MMV665917, donde los grupos funcionales en el anillo de piperazina se reemplazan por otros nucleófilos.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a complex structure that includes a piperazine ring, a chlorophenyl group, and a triazolo-pyridazine moiety. Its molecular formula is with a molecular weight of approximately 432.3 g/mol. The structural arrangement is crucial for its biological activity, influencing interactions with target proteins and enzymes.
Anticancer Activity
Research has demonstrated that N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.
- Case Studies : In vitro studies have shown effective IC50 values against breast cancer cell lines (e.g., MCF-7), indicating its potential as a therapeutic agent for cancer treatment.
| Activity | IC50 Value | Effect Observed |
|---|---|---|
| Antiproliferative (MCF-7) | 52.75 nM | Induces cell cycle arrest |
Neurological Applications
The compound has also been investigated for its neuroprotective properties.
- Neuroprotection : It has been shown to protect neurons from damage in models of cerebral ischemia, significantly prolonging survival times in treated subjects.
- Mechanism : The compound acts as an allosteric modulator of excitatory amino acid transporters (EAAT2), which are critical for glutamate homeostasis in the brain.
| Activity | Effect Observed |
|---|---|
| EAAT2 Modulation | Positive allosteric modulation leading to enhanced neuroprotection |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound.
- Key Findings : Modifications to the piperazine or triazolo-pyridazine moieties can significantly influence biological activity. For example, specific substitutions on the triazole ring enhance potency against EAAT2.
Synthetic Routes and Retrosynthesis
The synthesis of this compound can be achieved through several retrosynthetic strategies:
- One-Step Synthesis : Utilizing advanced synthetic methodologies allows for efficient production.
- AI-Powered Predictions : Tools leveraging databases like Reaxys can predict feasible synthetic routes based on existing chemical reactions.
Mecanismo De Acción
El mecanismo de acción de MMV665917 implica su interacción con objetivos moleculares específicos en especies de Cryptosporidium. El compuesto exhibe un modo de acción parasitida, lo que significa que mata a los parásitos en lugar de simplemente inhibir su crecimiento . MMV665917 reduce significativamente la excreción de parásitos y alivia la gravedad de la diarrea en animales infectados . Los objetivos moleculares y las vías exactas implicados en su acción aún están bajo investigación, pero se cree que interfiere con los procesos metabólicos esenciales en los parásitos .
Comparación Con Compuestos Similares
Quinazoline Derivatives ()
Compound A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) retains the 4-chlorophenyl-carboxamide group but replaces the triazolo-pyridazine with a quinazolinone core . This substitution reduces molecular rigidity, as quinazolinone lacks the fused triazole ring, which may diminish binding affinity to kinases or receptors requiring planar heterocycles .
Pyrazolo-Triazolo-Pyrimidines ()
Compounds such as 8 (N-(4-(4-chlorophenyl)-8-thioxo-7,8-dihydro-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide) incorporate a tricyclic pyrazolo-triazolo-pyrimidine core . These derivatives exhibit high melting points (>300°C), indicative of strong crystallinity and thermal stability, but their larger ring systems may compromise membrane permeability compared to the target compound’s bicyclic structure .
Chlorophenyl-Substituted Analogues
The 4-chlorophenyl group is a common pharmacophore in kinase inhibitors and CNS-active agents. For example:
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces the triazolo-pyridazine with an ethyl group , simplifying the structure but likely reducing target specificity . Its piperazine ring also adopts a chair conformation, similar to the target compound .
- N-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (Compound 9, ) demonstrates that chlorophenyl substitution enhances aromatic stacking interactions in enzyme binding pockets, though its tricyclic core may limit solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Actividad Biológica
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridazine core linked to a chlorophenyl group and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 273.72 g/mol. The presence of the piperazine subunit is known to enhance the biological activity of compounds within this class.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoids and has implications in pain management and inflammation .
- Antimicrobial Activity : The triazole moiety is common in many biologically active compounds and has been linked to antimicrobial properties. The presence of the piperazine subunit may further enhance this activity .
Antitubercular Activity
Recent studies have evaluated the antitubercular potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising antitubercular activity .
Cytotoxicity Studies
Cytotoxicity assays on human embryonic kidney (HEK-293) cells showed that many derivatives are non-toxic at effective concentrations. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
- Triazolo-Pyridazine Derivatives : A study synthesized various triazolo-pyridazine derivatives and assessed their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compound exhibited IC50 values of 1.06 µM for A549 cells, indicating strong anticancer properties .
- FAAH Inhibition : Research on FAAH inhibitors similar to the target compound revealed their ability to modulate pain pathways effectively. For example, JNJ-1661010 demonstrated significant analgesic effects in animal models by increasing levels of endocannabinoids .
Summary Table of Biological Activities
| Activity Type | IC50 Values (µM) | Target/Organism |
|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Cytotoxicity | 1.06 - 2.73 | A549, MCF-7, HeLa cell lines |
| FAAH Inhibition | Not specified | Fatty Acid Amide Hydrolase |
Q & A
Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core via cyclization, followed by coupling with a piperazine-carboxamide derivative. Key optimization strategies include:
- Solvent selection : Dichloromethane or ethanol for coupling reactions to enhance solubility and reaction efficiency .
- Temperature control : Reactions often proceed at 0–80°C, with precise control to minimize side products .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to link aromatic moieties .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. What structural features contribute to its biological activity?
The compound’s activity stems from:
- Triazolopyridazine core : Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
- 4-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
- Piperazine-carboxamide linker : Provides conformational flexibility for optimal receptor interactions . Structural analogs with fluorophenyl or methoxyphenyl substitutions show altered bioactivity, highlighting the role of electronic effects .
Q. How is this compound characterized for purity and structural integrity?
Standard analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridazine ring and piperazine substitution .
- HPLC-MS : Purity assessment (>98%) and molecular weight verification .
- X-ray crystallography : Resolves ambiguous stereochemistry in complex analogs .
Advanced Research Questions
Q. What strategies are employed to optimize structure-activity relationships (SAR) for kinase inhibition?
SAR optimization involves:
- Substituent variation : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
- Scaffold hopping : Testing triazolopyridazine analogs fused with imidazole or pyridine rings to enhance selectivity .
- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., triazole N-atoms) for target engagement .
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | 30% increase in kinase inhibition vs. chloro | |
| Methoxyphenyl substitution | Shift from anticancer to anti-inflammatory activity |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Mitigation strategies include:
- Standardized protocols : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions .
- Orthogonal assays : Validate enzymatic inhibition with cellular assays (e.g., proliferation IC₅₀) and biophysical methods (e.g., surface plasmon resonance) .
- Meta-analysis : Compare data across structurally related compounds (e.g., triazolopyridazine derivatives) to identify trends .
Q. What computational methods predict the compound’s target profile and off-target risks?
Advanced approaches include:
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets .
- Machine learning models : Train on kinase inhibition datasets to predict selectivity .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 inhibition risks .
Q. How is stability in biological matrices assessed during pharmacokinetic studies?
Methodologies include:
- Plasma stability assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .
- Microsomal stability : Measure half-life using liver microsomes to predict hepatic clearance .
- pH-dependent solubility : Test solubility in simulated gastric/intestinal fluids to guide formulation .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for this compound?
Variations arise from:
- Cell-line specificity : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) due to variable expression of target kinases .
- Assay endpoints : MTT vs. ATP-lite assays may yield divergent IC₅₀ values due to detection methodology .
- Batch variability : Impurities (<2%) in synthesized batches can alter activity; rigorous QC (e.g., HPLC) is critical .
Methodological Best Practices
Q. What experimental designs improve reproducibility in SAR studies?
- Control groups : Include reference inhibitors (e.g., staurosporine for kinase assays) .
- Dose-response curves : Use 10-point dilution series to calculate accurate IC₅₀ values .
- Blinded analysis : Assign compound codes to eliminate bias during data collection .
Q. How are synthetic yields optimized for gram-scale production?
- Catalyst recycling : Recover palladium catalysts via filtration to reduce costs .
- Flow chemistry : Continuous synthesis minimizes side reactions for triazolopyridazine intermediates .
- Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
